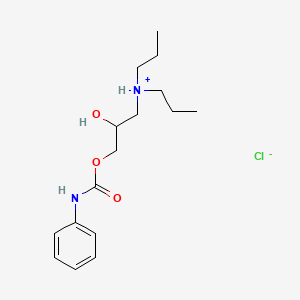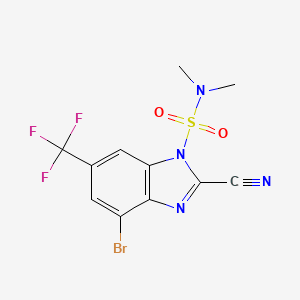
4-Bromo-2-cyano-n,n-dimethyl-6-(trifluoromethyl)-1h-benzimidazole-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, which undergo sulfonation, bromination, and cyanation reactions. The reaction conditions may vary, but common reagents include sulfuric acid for sulfonation, bromine or N-bromosuccinimide for bromination, and cyanogen bromide for cyanation. The trifluoromethyl group is usually introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
作用機序
The mechanism of action of 1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The presence of the bromine, cyano, and trifluoromethyl groups enhances the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
類似化合物との比較
Similar Compounds
1H-BENZIMIDAZOLE-1-SULFONAMIDE: Lacks the bromine, cyano, and trifluoromethyl groups, resulting in different chemical and biological properties.
4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)-BENZIMIDAZOLE: Similar structure but without the sulfonamide group.
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-6-(TRIFLUOROMETHYL)-: Similar but lacks the N,N-dimethyl group.
Uniqueness
1H-BENZIMIDAZOLE-1-SULFONAMIDE, 4-BROMO-2-CYANO-N,N-DIMETHYL-6-(TRIFLUOROMETHYL)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
113170-74-4 |
|---|---|
分子式 |
C11H8BrF3N4O2S |
分子量 |
397.17 g/mol |
IUPAC名 |
4-bromo-2-cyano-N,N-dimethyl-6-(trifluoromethyl)benzimidazole-1-sulfonamide |
InChI |
InChI=1S/C11H8BrF3N4O2S/c1-18(2)22(20,21)19-8-4-6(11(13,14)15)3-7(12)10(8)17-9(19)5-16/h3-4H,1-2H3 |
InChIキー |
NUXCNUDGXUKOBN-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)N1C2=C(C(=CC(=C2)C(F)(F)F)Br)N=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


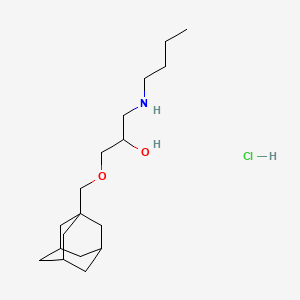
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
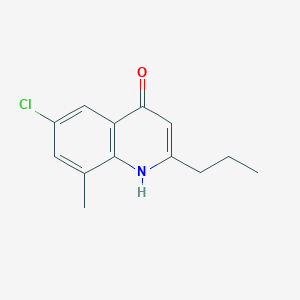

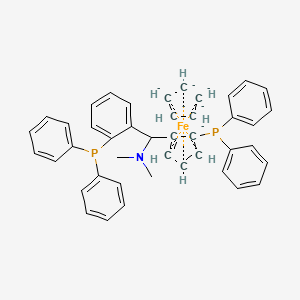
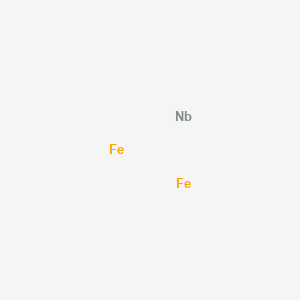
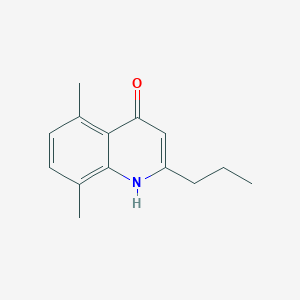
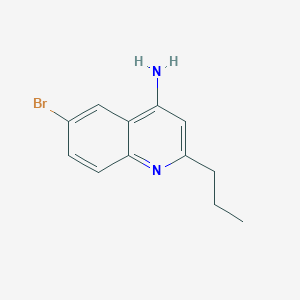
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)
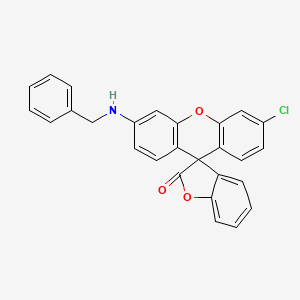
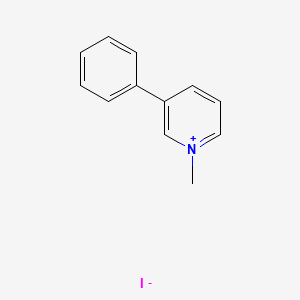
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
